JYL-273

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

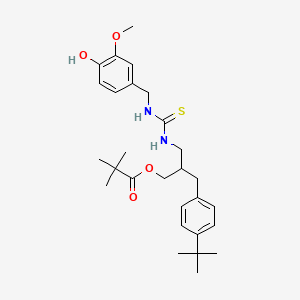

[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYDDDOENZEUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430957 | |

| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289902-71-2 | |

| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JYL-273: An In-Depth Technical Guide on its Mechanism of Action at TRPV1 Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in the peripheral and central nervous systems. While detailed public research on the specific molecular interactions of this compound with the TRPV1 channel is limited, this guide synthesizes the available information and provides a framework for understanding its mechanism of action based on its known functional effects and the broader knowledge of TRPV1 pharmacology. This compound exhibits a potent agonistic activity, characterized by an IC50 of 361 nM in Chinese Hamster Ovary (CHO) cells expressing the TRPV1 channel.[1] A notable characteristic of this compound is its capacity to induce profound desensitization of the TRPV1 channel, a property that makes it a compound of interest for research into pain modulation and conditions associated with TRPV1 hyperactivity.

Introduction to this compound and TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal sensor, activated by a variety of stimuli including heat (>43°C), protons (acidic pH), and endogenous and exogenous chemical ligands. The most well-known of these is capsaicin (B1668287), the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting sensations of pain and heat.

This compound has been identified as a potent agonist of the TRPV1 channel.[1] Its chemical structure and properties suggest it interacts with the channel to induce a conformational change that opens the ion pore. The primary focus of the available research has been on its functional outcomes, particularly its ability to desensitize the TRPV1 channel to subsequent stimuli.

Quantitative Data on this compound Activity

The available quantitative data for this compound is limited but provides key insights into its potency and efficacy as a TRPV1 agonist.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 361 nM | CHO-TRPV1 cells | [1] |

| Effective Concentration Range for Desensitization | 0.1 nM - 1 µM | Isolated rat skeletal muscle arteries |

Mechanism of Action of this compound

Based on its classification as a potent agonist and its observed effects, the mechanism of action of this compound at the TRPV1 channel can be inferred to involve the following key steps:

Binding and Channel Gating

While the precise binding site of this compound on the TRPV1 channel has not been publicly elucidated, it is hypothesized to interact with the same or an overlapping binding pocket as other vanilloid agonists like capsaicin and resiniferatoxin. This binding event is believed to induce a conformational change in the channel protein, leading to the opening of the ion-conducting pore.

Ion Influx and Neuronal Depolarization

Upon channel opening, there is a significant influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients. This influx of positive charge leads to the depolarization of the neuronal membrane. If the depolarization reaches the threshold, it will trigger the firing of action potentials, leading to the propagation of a signal to the central nervous system.

TRPV1 Desensitization

A key feature of this compound's action is its ability to induce profound and complete desensitization of the TRPV1 channel. This phenomenon, where the channel becomes unresponsive to subsequent stimuli, is a hallmark of potent TRPV1 agonists. The desensitization process is complex and can occur through multiple mechanisms:

-

Calcium-dependent dephosphorylation: The influx of Ca2+ upon TRPV1 activation can activate calcium-dependent phosphatases, such as calcineurin. These phosphatases can dephosphorylate the TRPV1 channel, reducing its sensitivity to agonists.

-

Channel internalization: Prolonged or strong activation of TRPV1 can lead to the internalization of the channel from the plasma membrane into the cell, thereby reducing the number of available receptors on the cell surface.

-

Depletion of signaling molecules: The signaling cascade initiated by TRPV1 activation can lead to the depletion of key molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2), which are necessary for channel function.

One study demonstrated that while this compound did not elicit vasoconstriction in isolated skeletal muscle arteries, it effectively desensitized the TRPV1 channels in this tissue to a subsequent challenge with capsaicin. This suggests that this compound is a full agonist in terms of its ability to induce desensitization, even if it does not produce a measurable functional response in all tissues or assays.

Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium.

Caption: Proposed signaling pathway for this compound action on TRPV1 channels.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on the available information and standard methodologies for studying TRPV1 agonists, the following protocols can be outlined.

Cell Culture and Transfection (for in vitro assays)

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous channel expression.

-

Transfection: Cells are transiently or stably transfected with a plasmid encoding the full-length human or rat TRPV1 channel. A co-transfection with a fluorescent reporter like GFP can be used to identify transfected cells.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration upon TRPV1 activation.

-

Cell Preparation: Transfected cells are plated on glass-bottom dishes or 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at room temperature or 37°C in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Image Acquisition: A fluorescence microscope or a plate reader equipped with a fluidics system is used to measure baseline fluorescence.

-

Agonist Application: this compound is applied at various concentrations, and the change in fluorescence intensity is recorded over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 or IC50.

Caption: General workflow for a calcium imaging assay to assess this compound activity.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents flowing through the TRPV1 channels.

-

Cell Preparation: Transfected cells are plated at a low density on glass coverslips.

-

Recording Setup: A patch-clamp amplifier, micromanipulator, and perfusion system are required.

-

Pipette Solution (Intracellular): Contains a physiological concentration of ions (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

Bath Solution (Extracellular): Contains a physiological salt solution (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: this compound is applied via the perfusion system, and the resulting inward current is recorded.

-

Data Analysis: The amplitude, kinetics of activation, and desensitization of the current are analyzed.

Artery Vasoreactivity and Desensitization Assay

This ex vivo assay assesses the functional effect of this compound on blood vessel diameter and channel desensitization.

-

Tissue Preparation: Isolation of small arteries (e.g., skeletal muscle arterioles) from a laboratory animal (e.g., rat).

-

Cannulation and Pressurization: The artery is mounted on two glass micropipettes in a myograph chamber and pressurized to a physiological level.

-

Measurement: The diameter of the artery is continuously monitored using a video camera attached to a microscope.

-

Agonist Application: Cumulative doses of this compound (e.g., 0.1 nM to 1 µM) are added to the bath, and changes in vessel diameter are recorded.

-

Desensitization Protocol: After a washout period, a maximal concentration of capsaicin is applied to assess the responsiveness of the TRPV1 channels. A lack of response indicates desensitization.

Conclusion

This compound is a potent TRPV1 agonist characterized by its ability to induce profound channel desensitization. While the publicly available data on its specific molecular interactions and signaling pathways are limited, its functional profile suggests it acts as a powerful tool for studying TRPV1 function and its role in various physiological and pathophysiological processes. Further research is warranted to fully elucidate its binding mode, the specific downstream signaling cascades it activates, and its potential therapeutic applications. The experimental frameworks provided in this guide offer a starting point for researchers aiming to further investigate the intricate mechanism of action of this compound on TRPV1 channels.

References

An In-depth Technical Guide to JYL-273: A Potent TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and presumed synthesis route of JYL-273, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of the TRPV1 channel.

Core Chemical Properties of this compound

This compound is recognized as a powerful agonist of the VR1 (TRPV1) receptor.[1][2] Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the molecule for research and experimental purposes.

| Property | Value | Source |

| CAS Number | 289902-71-2 | [1][2] |

| Molecular Formula | C28H40N2O4S | [1][2] |

| Molecular Weight | 500.7 g/mol | [1][2] |

| Pharmacological Target | Transient Receptor Potential Vanilloid 1 (TRPV1) | [1][2] |

| Reported Activity | Potent Agonist | [1][2] |

Presumed Synthesis Route

While the specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a generalized synthetic approach for potent vanilloid-based TRPV1 agonists can be inferred from established organic chemistry principles and published syntheses of analogous compounds. A plausible retrosynthetic analysis suggests a convergent synthesis strategy, likely involving the formation of an amide or a similar linkage between a vanilloid headgroup and a lipophilic side chain.

A representative, hypothetical synthesis could involve the following key steps:

-

Synthesis of the Vanilloid Amine Moiety: This would likely start from a commercially available vanillin (B372448) derivative, which would undergo functional group manipulations to introduce an amine group at the appropriate position. This could involve reactions such as reductive amination or conversion of a carboxylic acid to an amide followed by reduction.

-

Synthesis of the Lipophilic Side Chain Acid Chloride: The synthesis of the second key fragment would involve the preparation of a long-chain carboxylic acid with the desired structural features, followed by its conversion to a more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride.

-

Coupling Reaction: The final step would be the coupling of the vanilloid amine with the lipophilic acid chloride under basic conditions to form the final amide product, this compound. Purification would likely be achieved through column chromatography.

The TRPV1 Signaling Pathway: The Mechanism of Action for this compound

As a potent TRPV1 agonist, this compound is presumed to exert its effects by directly binding to and activating the TRPV1 ion channel. This channel is a non-selective cation channel predominantly expressed on the sensory neurons. Its activation leads to the influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the sensation of pain and heat.

The activation of TRPV1 by an agonist like this compound triggers a cascade of intracellular signaling events. The initial influx of calcium acts as a second messenger, activating a host of downstream signaling molecules. This can lead to the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) from the sensory nerve endings. Prolonged activation of TRPV1, however, leads to a desensitization of the channel and a subsequent reduction in pain signaling, a phenomenon that is exploited for therapeutic purposes.

References

JYL-273: A Potent TRPV1 Agonist for Advanced Pain and Nociception Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and neurogenic inflammation. With a reported high potency, in some cases exceeding that of the well-known agonist capsaicin (B1668287), this compound serves as a critical tool for researchers investigating the mechanisms of nociception and developing novel analgesic therapies. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, primary research applications, and detailed experimental protocols for its use in both in vitro and in vivo studies.

Introduction to this compound

This compound is a synthetic small molecule specifically designed to activate the TRPV1 receptor. The TRPV1 channel, often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation by various stimuli, including heat, protons (low pH), and endogenous and exogenous ligands, leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain.[2]

The paradoxical analgesic effect of TRPV1 agonists stems from their ability to induce receptor desensitization after prolonged exposure.[3] This phenomenon makes potent agonists like this compound valuable for studying the intricate processes of pain signaling, neuronal sensitization, and the development of peripheral neuropathies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 289902-71-2 | [4] |

| Molecular Formula | C₂₈H₄₀N₂O₄S | [4] |

| Molecular Weight | 500.7 g/mol | [4] |

| Solubility | Soluble in DMSO | [5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [5] |

Mechanism of Action and Primary Research Uses

This compound exerts its effects by directly binding to and activating the TRPV1 channel. This activation leads to a cascade of intracellular events, making it a powerful tool for a variety of research applications.

Mechanism of Action

The activation of the TRPV1 channel by this compound initiates a series of well-characterized downstream events:

-

Channel Opening and Cation Influx: this compound binding induces a conformational change in the TRPV1 channel, opening its pore and allowing the influx of cations, most notably Ca²⁺ and Na⁺.[2]

-

Neuronal Depolarization: The influx of positive ions leads to the depolarization of the sensory neuron's membrane potential.

-

Action Potential Generation: If the depolarization reaches the neuron's threshold, it triggers the firing of action potentials that propagate along the axon to the central nervous system, signaling pain.

-

Neuropeptide Release: The increase in intracellular Ca²⁺ in the presynaptic terminals of sensory neurons stimulates the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[6][7] These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation and plasma extravasation.

-

Desensitization: Prolonged or repeated application of this compound leads to the desensitization of the TRPV1 channel, rendering it less responsive to subsequent stimuli.[3] This is a key mechanism underlying the analgesic properties of TRPV1 agonists.

Primary Research Uses

-

Pain and Nociception Studies: this compound is instrumental in elucidating the molecular and cellular mechanisms of pain perception. It is used to study the role of TRPV1 in various pain states, including inflammatory, neuropathic, and thermal pain.

-

Neurogenic Inflammation Research: By triggering the release of Substance P and CGRP, this compound serves as a tool to investigate the processes of neurogenic inflammation and its contribution to pathological conditions.[6][7]

-

Analgesic Drug Development: The desensitizing effect of potent TRPV1 agonists makes them attractive candidates for the development of novel analgesics. This compound can be used as a reference compound in the screening and characterization of new pain therapeutics.[3]

-

TRPV1 Channel Biophysics and Pharmacology: this compound is used to study the structure-function relationship of the TRPV1 channel, including its gating mechanisms, ion selectivity, and modulation by other signaling molecules.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell types, tissues, and experimental conditions.

In Vitro Studies

HEK293 cells are commonly used for heterologous expression of TRPV1 channels due to their low endogenous expression of ion channels.

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transient Transfection: For transient expression of TRPV1, transfect HEK293 cells with a mammalian expression vector encoding the human TRPV1 channel using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium imaging is a widely used technique to measure the activity of TRPV1 channels in response to agonists.

-

Cell Preparation: Seed TRPV1-expressing HEK293 cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM), in a physiological saline solution (e.g., Ringer's solution) for 30-60 minutes at 37°C.[8]

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with a perfusion system. Acquire baseline fluorescence for a few minutes before applying this compound at the desired concentration.

-

Data Analysis: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

| Parameter | Recommended Value/Solution |

| Cells | HEK293 cells transiently expressing TRPV1 |

| Calcium Indicator | Fluo-4 AM (2-5 µM) or Fura-2 AM (2-5 µM) |

| Loading Time | 30-60 minutes at 37°C |

| Extracellular Solution | Ringer's solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 |

| This compound Concentration | 10 nM - 10 µM (for dose-response studies) |

Patch-clamp electrophysiology allows for the direct measurement of ion currents through the TRPV1 channel.

-

Cell Preparation: Use TRPV1-expressing HEK293 cells or dissociated dorsal root ganglion (DRG) neurons.

-

Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Stimulation: Apply this compound via a perfusion system and record the resulting inward current.

-

Data Analysis: Measure the amplitude and kinetics of the this compound-evoked current.

| Parameter | Recommended Solution/Value |

| Cells | TRPV1-expressing HEK293 cells or DRG neurons |

| External Solution (in mM) | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 |

| Internal Solution (in mM) | 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 |

| Holding Potential | -60 mV |

| This compound Concentration | 10 nM - 10 µM (for dose-response studies) |

In Vivo Studies

In vivo studies are crucial for understanding the physiological effects of this compound in a whole-organism context.

Commonly used rodent models to assess the analgesic effects of this compound include:

-

Formalin Test: Involves the subcutaneous injection of formalin into the paw, which induces a biphasic pain response. This compound can be administered prior to the formalin injection to assess its effect on nocifensive behaviors (licking, biting, flinching).

-

Carrageenan-induced Inflammatory Pain: Injection of carrageenan into the paw induces inflammation and hyperalgesia. This compound can be tested for its ability to reduce thermal or mechanical hyperalgesia in this model.

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These are surgical models of neuropathic pain. The efficacy of this compound in alleviating mechanical allodynia and thermal hyperalgesia can be evaluated in these models.

The release of Substance P and CGRP can be measured from spinal cord tissue or peripheral tissues following stimulation with this compound.

-

Tissue Preparation: Isolate spinal cord slices or peripheral tissues (e.g., skin, dura mater) from rodents.

-

Stimulation: Incubate the tissue in artificial cerebrospinal fluid (aCSF) and stimulate with this compound at various concentrations.

-

Quantification: Collect the supernatant and measure the concentration of Substance P or CGRP using an enzyme-linked immunosorbent assay (ELISA) kit.

| Parameter | General Guideline |

| Animal Model | Mouse or Rat |

| Route of Administration | Intradermal, subcutaneous, intraperitoneal, or oral |

| Vehicle | Dependent on the route of administration, often a mixture of DMSO, Tween 80, and saline |

| This compound Dose | Requires dose-finding studies, typically in the range of 0.1 - 30 mg/kg |

| Behavioral Readouts | Paw withdrawal latency/threshold, licking/biting time, vocalization |

| Biochemical Readouts | Substance P and CGRP levels in tissue perfusates or homogenates |

Quantitative Data

While extensive quantitative data for this compound is not widely published in peer-reviewed literature, some key values have been reported by suppliers.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | CHO-TRPV1 | 361 nM | MedchemExpress |

Note: IC₅₀ is often used interchangeably with EC₅₀ for agonists in the context of potency measurement in competitive binding or functional assays.

For comparison, the EC₅₀ of capsaicin for TRPV1 activation is typically in the range of 100-700 nM, depending on the experimental system.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPV1 and its role in pain and neurogenic inflammation. Its high potency makes it an excellent probe for investigating the intricacies of nociceptive signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. As with any potent bioactive compound, careful experimental design and optimization are crucial for obtaining reliable and reproducible results. The continued investigation of this compound and similar compounds will undoubtedly contribute to a deeper understanding of pain pathophysiology and the development of more effective analgesic therapies.

References

- 1. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medkoo.com [medkoo.com]

- 6. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

JYL-273: A Potent TRPV1 Agonist for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Compound Information

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin (B1668287) receptor.[1] As a research tool, this compound is valuable for investigating the physiological and pathophysiological roles of TRPV1 activation. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 289902-71-2 | [1] |

| Molecular Formula | C28H40N2O4S | [1] |

| Molecular Weight | 500.7 g/mol | [1] |

| Description | A potent VR1 (TRPV1) agonist with reported high potency over capsaicin. | [1] |

Molecular Structure

The molecular structure of this compound is provided below.

[Image of the molecular structure of this compound would be placed here if available] Caption: Molecular structure of this compound.

Mechanism of Action: TRPV1 Agonism

This compound exerts its effects by binding to and activating the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory neurons. Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates a cascade of downstream signaling events. This initial activation is often followed by a period of desensitization, where the receptor becomes refractory to further stimulation, a key aspect of its therapeutic potential in pain management.

Experimental Protocols

In Vitro Characterization

4.1.1. Cell-Based Calcium Influx Assay

This assay is a primary method for quantifying the potency and efficacy of TRPV1 agonists.

Objective: To determine the concentration-response relationship of this compound in activating TRPV1 channels.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor (hTRPV1) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer for a specified time at 37°C.

-

Compound Addition: A dilution series of this compound is prepared. The automated liquid handler adds the compound solutions to the cell plate.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of calcium upon TRPV1 activation.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (half-maximal effective concentration).

4.1.2. Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the ion channel activity in response to an agonist.

Objective: To measure the ion currents elicited by this compound through TRPV1 channels.

Methodology:

-

Cell Preparation: HEK293 cells expressing hTRPV1 are plated on coverslips.

-

Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single cell to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell.

-

Compound Application: this compound is applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition: The current flowing across the cell membrane is recorded at a fixed membrane potential (voltage-clamp mode).

-

Data Analysis: The amplitude and kinetics of the this compound-induced currents are analyzed to characterize the agonist's effect on channel gating.

In Vivo Models

4.2.1. Nocifensive Behavior Assay (e.g., Paw Licking/Flinching)

This model assesses the pain-inducing (nocifensive) effects of a TRPV1 agonist.

Objective: To evaluate the in vivo potency of this compound in eliciting pain-related behaviors.

Methodology:

-

Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment.

-

Compound Administration: this compound, dissolved in a suitable vehicle, is injected into the plantar surface of the hind paw.

-

Behavioral Observation: The animal is observed for a defined period, and the time spent licking, flinching, or lifting the injected paw is recorded.

-

Data Analysis: The duration of nocifensive behaviors is quantified and compared across different doses of this compound.

Signaling Pathways

Activation of the TRPV1 receptor by an agonist such as this compound can initiate several downstream signaling cascades. The following diagrams illustrate potential pathways involved.

Caption: TRPV1 activation by this compound leading to neuronal depolarization.

The influx of calcium is a critical second messenger that can trigger further intracellular signaling pathways, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Downstream signaling cascades initiated by calcium influx.

Applications in Drug Development and Research

This compound, as a potent TRPV1 agonist, is a valuable tool for:

-

Target Validation: Investigating the role of TRPV1 in various disease models, including chronic pain, inflammation, and metabolic disorders.

-

Screening Assays: Serving as a reference compound in high-throughput screening campaigns to identify novel TRPV1 antagonists.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular consequences of sustained TRPV1 activation.

-

Desensitization Protocols: Studying the mechanisms of TRPV1 desensitization for the development of novel analgesic strategies.

Conclusion

This compound is a potent and valuable pharmacological tool for researchers in both academic and industrial settings. Its ability to specifically activate the TRPV1 receptor allows for the detailed investigation of this ion channel's function and its role in health and disease. The experimental protocols and signaling pathways outlined in this guide provide a framework for the effective utilization of this compound in a research context. As with any potent bioactive compound, appropriate safety precautions and handling procedures should be followed.

References

JYL-273 supplier information and purity standards

This technical guide provides an in-depth overview of JYL-273, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on supplier details, purity standards, and key experimental protocols.

Supplier Information and Purity Standards

This compound is available from several chemical suppliers catering to the research community. While no universal purity standard has been established for this compound, suppliers typically provide lot-specific purity data determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Researchers should always consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for this compound. Santa Cruz Biotechnology lists the CAS number as 289902-71-2[1][2], while DC Chemicals lists it as 1391826-17-7[3]. Researchers should verify the correct CAS number with their chosen supplier.

Below is a summary of publicly available information from various suppliers.

| Supplier | Distributor(s) | Stated Purity | Analytical Method | CAS Number |

| DC Chemicals | - | 98.0%[3] | Not specified | 1391826-17-7[3] |

| MedChemExpress | Fisher Scientific | >98% (typical for similar compounds)[4] | HPLC/LCMS (inferred from CoA examples) | Not specified |

| Santa Cruz Biotechnology (SCBT) | - | Lot-specific; refer to Certificate of Analysis[1][2] | HPLC, 1H-NMR (inferred from CoA examples) | 289902-71-2[1][2] |

| TargetMol | BIOZOL, CymitQuimica | Not specified | Not specified | Not specified |

Experimental Protocols

This compound, as a TRPV1 agonist, is primarily studied through functional assays that measure the activation of the TRPV1 channel. The two most common methods are in vitro calcium imaging and whole-cell patch-clamp electrophysiology.

In Vitro Calcium Imaging Assay for TRPV1 Activation

This method provides a high-throughput-compatible assessment of TRPV1 activation by measuring the influx of calcium into cells expressing the receptor.

Objective: To determine the potency and efficacy of this compound in activating TRPV1 channels by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably or transiently expressing human or rodent TRPV1

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Fluo-4 AM or Fura-2 AM calcium-sensitive dye

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Capsaicin (positive control)

-

TRPV1 antagonist (e.g., Capsazepine, for validation)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Methodology:

-

Cell Culture: Culture TRPV1-expressing HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBS.

-

Aspirate the culture medium from the wells and wash once with HBS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

-

-

Washing: After incubation, gently wash the cells two to three times with HBS to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (capsaicin) in HBS to achieve the desired final concentrations.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the this compound dilutions or control compounds to the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 1-5 seconds for 2-5 minutes). The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after compound addition (ΔF = F - F0).

-

Normalize the response by dividing ΔF by F0 (ΔF/F0).

-

Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 (half-maximal effective concentration) value from the curve using non-linear regression.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV1 channels upon activation by this compound, offering high-resolution data on channel gating and kinetics.

Objective: To directly measure the ion currents mediated by TRPV1 channels in response to this compound application.

Materials:

-

TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) plated on glass coverslips

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl2, 10 mM HEPES, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.

-

This compound stock solution and dilutions in extracellular solution.

Methodology:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place a coverslip with adherent TRPV1-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Gigaohm Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current recording.

-

Apply this compound at various concentrations to the cell using the perfusion system.

-

Record the inward currents elicited by the activation of TRPV1 channels.

-

-

Data Acquisition and Analysis:

-

Acquire and digitize the current recordings using appropriate software.

-

Measure the peak amplitude of the inward current at each this compound concentration.

-

Construct a dose-response curve by plotting the current amplitude against the this compound concentration.

-

Calculate the EC50 value from the fitted curve.

-

Signaling Pathways and Experimental Workflows

TRPV1 Activation Signaling Pathway

This compound, as a TRPV1 agonist, initiates a signaling cascade that is central to nociception and thermoregulation. The binding of this compound to the TRPV1 channel induces a conformational change, opening the non-selective cation channel. This allows the influx of sodium (Na+) and, importantly, calcium (Ca2+) ions into the cell. The resulting depolarization of the neuronal membrane can trigger an action potential, transmitting a pain signal. The increase in intracellular Ca2+ also acts as a second messenger, activating various downstream signaling pathways.

References

JYL-273: A Technical Guide to its Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. Due to the limited availability of public quantitative data, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. Furthermore, it details the compound's mechanism of action through the TRPV1 signaling pathway, illustrated with a corresponding diagram.

Solubility of this compound

Currently, publicly available information on the solubility of this compound is limited to qualitative descriptions. Further experimental determination is necessary to establish quantitative solubility in various organic solvents.

Data Presentation

Below is a summary of the available solubility information for this compound.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL or M) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available |

| Other Organic Solvents | Data not available | Data not available |

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following is a detailed, generalized protocol based on the shake-flask method, a common technique for determining equilibrium solubility. This protocol can be adapted for various organic solvents.

Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial. The amount of this compound should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

-

Mechanism of Action: TRPV1 Agonism

This compound functions as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons. It plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and certain endogenous and exogenous chemical compounds.

The activation of the TRPV1 receptor by an agonist like this compound leads to the opening of the ion channel. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positively charged ions results in depolarization of the cell membrane, which in turn generates an action potential. This signal is then transmitted to the central nervous system, where it is perceived as a sensation, typically of heat and pain.

Prolonged activation of TRPV1 by an agonist can lead to a phenomenon known as desensitization, where the receptor becomes less responsive to further stimuli. This desensitization is a key mechanism underlying the analgesic effects of some TRPV1 agonists.

TRPV1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the TRPV1 receptor by an agonist such as this compound.

Activation of the TRPV1 receptor by this compound.

A Comprehensive Technical Guide to the Stability and Storage of JYL-273

Disclaimer: Publicly available stability and storage data for the research compound JYL-273 is limited. This guide provides a framework based on general best practices for pharmaceutical compounds and established regulatory guidelines for stability testing. The information herein should be supplemented with in-house stability studies for definitive guidance.

Introduction to this compound

This compound is identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] As a research compound, its physicochemical properties and stability profile are not extensively documented in peer-reviewed literature. The molecular formula for this compound is C₂₈H₄₀N₂O₄S.[2] Given the absence of specific data, this document outlines recommended storage conditions and a comprehensive approach to determining the stability of this compound through a series of standardized experimental protocols.

Recommended Storage and Handling

In the absence of specific manufacturer recommendations, the following general guidelines for the storage and handling of novel research compounds should be followed to minimize degradation.

Table 2.1: General Recommended Storage Conditions for Research Compounds

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | Reduces the rate of chemical degradation. |

| 2-8°C for short-term storage (days to weeks). | Suitable for frequently used stock solutions. | |

| Humidity | Store in a desiccator or a controlled low-humidity environment. | Minimizes hydrolysis of susceptible functional groups. |

| Light | Protect from light by using amber vials or storing in a dark place. | Prevents photochemical degradation. |

| Atmosphere | For compounds susceptible to oxidation, store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation. |

For handling, it is recommended to allow the container to equilibrate to room temperature before opening to prevent condensation. Solutions should be prepared fresh, and if stored, they should be kept at -20°C or -80°C.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines are recommended. These include forced degradation studies and long-term/accelerated stability studies.

Forced degradation (or stress testing) is undertaken to identify the likely degradation products and pathways of a substance. This information is crucial for developing stability-indicating analytical methods.

Table 3.1: Typical Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |

| Photostability | Expose a solution and solid this compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. |

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) and mass spectrometry (MS) detector, should be used to resolve the parent compound from all degradation products.

These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.

Methodology:

-

Batch Selection: At least three batches of this compound should be used for the study.

-

Container Closure System: The compound should be stored in a container that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, samples should be tested for appearance, purity (by a stability-indicating HPLC method), and content of any significant degradation products.

Hypothetical Signaling Pathway of this compound

As a TRPV1 agonist, this compound is expected to activate the TRPV1 channel, which is a non-selective cation channel. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, causing depolarization and the generation of an action potential, which is transmitted to the central nervous system and perceived as a noxious stimulus (e.g., pain, heat).

Conclusion

References

The Role of JYL-273 in Nociception and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling and pain pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its interaction with TRPV1 and the subsequent signaling cascades. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the involved pathways to facilitate further research and development in the field of analgesics.

Introduction to this compound and TRPV1

This compound is a synthetic compound identified as a potent agonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. The TRPV1 channel is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands. Activation of TRPV1 leads to a depolarizing influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which in turn initiates the propagation of pain signals to the central nervous system. Due to its central role in pain sensation, TRPV1 is a significant target for the development of novel analgesic drugs.

Quantitative Data on this compound Activity

The available quantitative data on the biological activity of this compound primarily comes from studies assessing its potency as a TRPV1 agonist. The following table summarizes the key findings from the study by Czikora et al. (2012).

| Parameter | Assay | Species | Value | Reference |

| Sensory TRPV1 Activation | Eye Wiping Assay | Rat | Increased number of wipes | [1] |

Note: Further quantitative data from established in vivo pain models such as the formalin test, hot plate test, or models of neuropathic pain are not currently available in the peer-reviewed scientific literature.

Experimental Protocols

Rat Eye Wiping Assay for Sensory TRPV1 Activation

This assay is utilized to assess the in vivo activation of sensory TRPV1 receptors in response to the topical application of agonists.

Principle: TRPV1 agonists applied to the eye surface activate trigeminal sensory nerve endings, eliciting a painful or irritant sensation that results in a quantifiable wiping motion by the animal's forelimb. The number of wipes is a direct measure of sensory neuron activation.

Methodology:

-

Animals: Male Wistar rats are used for this experiment.

-

Compound Administration: A 5 µL drop of the test compound solution (e.g., this compound dissolved in a suitable vehicle) is instilled onto the corneal surface of one eye.

-

Observation: Immediately following instillation, the number of wiping movements directed towards the treated eye with the ipsilateral forelimb is counted for a defined period, typically the first 60 seconds.

-

Data Analysis: The total number of eye wipes is recorded for each animal and compared between different treatment groups (e.g., vehicle control vs. This compound).

Signaling Pathways

This compound-Mediated TRPV1 Signaling in Nociceptive Neurons

As a TRPV1 agonist, this compound is presumed to initiate the same downstream signaling cascade as other known agonists like capsaicin. The binding of this compound to the TRPV1 channel induces a conformational change, leading to channel opening and subsequent cation influx.

Caption: this compound activates the TRPV1 signaling pathway in nociceptive neurons.

The influx of Ca²⁺ acts as a second messenger, activating various downstream signaling molecules, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calmodulin-dependent protein kinases (CaMKs). These kinases can phosphorylate TRPV1 and other intracellular targets, leading to receptor sensitization and potentiation of the pain signal. The depolarization of the neuronal membrane triggers the generation of action potentials that are transmitted along the axon to the central nervous system. At the central terminals in the spinal cord, this leads to the release of neurotransmitters such as Substance P and Calcitonin Gene-Related Peptide (CGRP), which further propagate the pain signal to higher brain centers.

Experimental Workflow

The general workflow for evaluating a novel compound like this compound for its effects on nociception is a multi-step process that progresses from in vitro characterization to in vivo behavioral assays.

Caption: A typical experimental workflow for characterizing a novel analgesic compound.

Conclusion and Future Directions

This compound is a valuable research tool for probing the function of the TRPV1 receptor in nociception. The available data from the rat eye wiping assay confirms its activity as a sensory TRPV1 agonist. However, a significant knowledge gap exists regarding its effects in established models of persistent and neuropathic pain. Future research should focus on evaluating this compound in a broader range of in vivo pain models to fully characterize its analgesic or pro-nociceptive potential. Such studies will be crucial in determining its viability as a lead compound for the development of novel pain therapeutics. Furthermore, a detailed investigation into the downstream signaling events specifically modulated by this compound, in comparison to other TRPV1 agonists, could reveal novel aspects of TRPV1 pharmacology and its role in pain modulation.

References

An In-depth Technical Guide to JYL-273 (NS8593) as a Tool for Studying Ion Channel Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273, more commonly known in scientific literature as NS8593, is a potent pharmacological tool for the investigation of ion channel function, particularly small-conductance calcium-activated potassium (SK) channels and, to a lesser extent, the transient receptor potential melastatin 7 (TRPM7) channel. As a negative gating modulator of SK channels, NS8593 offers a unique mechanism of action that distinguishes it from pore blockers. This guide provides a comprehensive overview of NS8593's mechanism of action, its quantitative effects on various ion channels, detailed experimental protocols for its application, and visualizations of its associated signaling pathways and experimental workflows.

Introduction to this compound (NS8593)

NS8593 is a synthetic compound, (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine, that has emerged as a valuable tool in the study of neuronal excitability, cardiac electrophysiology, and cellular migration. Its primary targets are the small-conductance Ca2+-activated K+ (SK) channels, specifically SK1, SK2, and SK3 (KCa2.1, KCa2.2, and KCa2.3).[1][2][3][4] Unlike pore blockers such as apamin, NS8593 acts as a negative gating modulator, decreasing the apparent Ca2+ sensitivity of the SK channels.[3] This mode of action provides a nuanced approach to studying the role of SK channels in various physiological processes. Additionally, NS8593 has been shown to inhibit the TRPM7 channel, albeit at higher concentrations.[1][2]

Mechanism of Action

The primary mechanism of action of NS8593 on SK channels is through negative gating modulation. It binds to the channel and shifts the Ca2+ activation curve to the right, effectively increasing the concentration of intracellular Ca2+ required to open the channel.[3] This leads to a reduction in SK channel-mediated currents at sub-maximal Ca2+ concentrations.[3] This inhibitory effect is reversible and voltage-independent.

At higher concentrations, NS8593 also directly blocks the TRPM7 channel, which is a non-selective cation channel with an intrinsic kinase domain.[1] This inhibition appears to be independent of its effects on SK channels.

Quantitative Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of NS8593 against its primary targets.

Table 1: Inhibitory Activity of NS8593 on SK Channels

| Channel Subtype | Dissociation Constant (Kd) at 0.5 µM Ca2+ | IC50 | Cell Type | Reference |

| SK1 (KCa2.1) | 0.42 µM | ~100 nM (for SK3) | Recombinant | [1][3][5] |

| SK2 (KCa2.2) | 0.60 µM | - | Recombinant | [1][3][5] |

| SK3 (KCa2.3) | 0.73 µM | 91 nM | HEK293 | [1][3][4] |

Table 2: Inhibitory Activity of NS8593 on TRP Channels

| Channel Subtype | IC50 | Cell Type | Reference |

| TRPM7 | 1.6 µM | HEK293 | [1][2] |

| TRPM3 | 26.7 µM | HEK293 | [1] |

Table 3: Selectivity Profile of NS8593

| Channel Type | Effect | Concentration | Reference |

| Intermediate-conductance Ca2+-activated K+ (IK) channels | No significant effect | 10 µM | [1][3] |

| Big-conductance Ca2+-activated K+ (BK) channels | No significant effect | - | [3] |

| Voltage-gated Na+ (Nav) channels | Minor, non-significant reduction at -120 mV; potent, atrial-predominant decrease at -90 mV | 10 µM | [6] |

| Other TRP channels (TRPM8, TRPM2, TRPM5, TRPC6, TRPV1, TRPA1) | No effect | 10 µM | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Studying NS8593 Effects on SK Channels

This protocol is designed to measure the effect of NS8593 on SK channel currents in cultured cells (e.g., HEK293 cells transiently expressing SK channels) or isolated primary neurons.

Materials:

-

HEK293 cells transfected with the SK channel subtype of interest

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA/CaCl2) to achieve the desired concentration (e.g., 0.5 µM), 2 Mg-ATP (pH 7.2 with KOH)

-

NS8593 stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Prepare cells for recording by plating them on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Fill the pipette with the internal solution containing the desired free Ca2+ concentration.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

In voltage-clamp mode, hold the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps or ramps to elicit SK channel currents. A typical protocol is a ramp from -100 mV to +40 mV over 200 ms.

-

Perfuse the cell with the external solution to record baseline currents.

-

Prepare working concentrations of NS8593 by diluting the stock solution in the external solution.

-

Apply different concentrations of NS8593 to the cell via the perfusion system.

-

Record the currents in the presence of NS8593.

-

To determine the IC50, apply a range of NS8593 concentrations and measure the percentage of current inhibition at each concentration. Fit the data to a dose-response curve.

-

To study the Ca2+-dependency of the inhibition, repeat the experiment with different free Ca2+ concentrations in the internal solution.

Isolated Langendorff Heart Perfusion for Assessing Antiarrhythmic Effects of NS8593

This protocol is used to evaluate the effects of NS8593 on cardiac electrophysiology, particularly its potential to prevent or terminate atrial fibrillation in an isolated heart model.

Materials:

-

Rodent (e.g., guinea pig, rat)

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, gassed with 95% O2/5% CO2

-

NS8593

-

Acetylcholine (B1216132) (to induce atrial fibrillation)

-

Pacing electrodes and stimulator

-

ECG recording electrodes and amplifier

Procedure:

-

Heparinize and anesthetize the animal.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).

-

Record a baseline ECG and measure parameters such as heart rate and QT interval.

-

To test for prevention of atrial fibrillation, perfuse the heart with a desired concentration of NS8593 for a set period. Then, co-perfuse with acetylcholine and apply rapid atrial pacing to attempt to induce fibrillation.

-

To test for termination of atrial fibrillation, first induce sustained atrial fibrillation with acetylcholine and rapid pacing. Once fibrillation is stable, perfuse the heart with NS8593 and observe for cardioversion to sinus rhythm.

-

Monitor and record the ECG throughout the experiment to analyze changes in atrial and ventricular electrophysiology.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound (NS8593).

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Logical Relationship: From Channel Modulation to Physiological Effect

Caption: Logical flow from channel modulation to antiarrhythmic effect.

Conclusion

This compound (NS8593) is a versatile and potent tool for researchers studying the physiological and pathophysiological roles of SK and TRPM7 channels. Its unique mechanism of negative gating modulation on SK channels provides a valuable alternative to traditional pore blockers, allowing for a more nuanced investigation of channel function. The detailed protocols and data presented in this guide are intended to facilitate the effective use of NS8593 in experimental settings, ultimately contributing to a deeper understanding of ion channel biology and its implications for drug discovery.

References

- 1. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. adinstruments.com [adinstruments.com]

- 4. ijbcp.com [ijbcp.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JYL-273 in In Vitro Calcium Imaging Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing JYL-273, a potent TRPV1 agonist, in in vitro calcium imaging assays. This document outlines the mechanism of action, experimental procedures, and data analysis for characterizing the effects of this compound on intracellular calcium mobilization.

Introduction

This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that is primarily expressed in sensory neurons. Its activation by various stimuli, including heat, protons, and chemical agonists, leads to a painful, burning sensation. As a ligand-gated ion channel, the activation of TRPV1 results in an influx of cations, most notably calcium (Ca2+), into the cell. This increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, making in vitro calcium imaging a primary method for studying the activity of TRPV1 modulators like this compound.

Mechanism of Action: this compound as a TRPV1 Agonist

This compound acts as an agonist at the TRPV1 receptor.[1] Upon binding, it induces a conformational change in the receptor, opening the ion channel. This allows for the influx of extracellular calcium into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This downstream signaling cascade can be harnessed to screen for and characterize TRPV1 agonists and antagonists.

Quantitative Data Summary

The following tables represent example data that could be obtained for this compound and a standard TRPV1 agonist, Capsaicin, in an in vitro calcium imaging assay. Note: These values are for illustrative purposes only and must be determined experimentally.

| Compound | EC50 (nM) | Maximum Fold Change in Fluorescence |

| This compound | 5.2 | 4.8 |

| Capsaicin | 25.8 | 4.5 |

| Parameter | Recommended Concentration/Time |

| This compound Stock Solution | 10 mM in DMSO |

| This compound Working Concentration Range | 0.1 nM - 10 µM |

| Fluo-4 AM Loading Concentration | 2-5 µM |

| Fluo-4 AM Incubation Time | 30-60 minutes at 37°C |

| Probenecid Concentration | 2.5 mM |

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium mobilization in a recombinant cell line overexpressing human TRPV1 (e.g., HEK293-hTRPV1) following treatment with this compound.

Materials and Reagents

-

HEK293 cells stably expressing human TRPV1 (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fluo-4 AM, Calcium Indicator

-

Pluronic F-127

-

Probenecid

-

This compound

-

Capsaicin (as a positive control)

-

Ionomycin (as a positive control for cell viability and dye loading)

-

TRPV1 Antagonist (e.g., Capsazepine, as a negative control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplates

Experimental Workflow

Procedure

1. Cell Culture and Seeding a. Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight to allow for cell attachment.

2. Preparation of Reagents a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. b. Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES. c. Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer. For a final concentration of 4 µM, mix 4 µL of 1 mM Fluo-4 AM with 1 mL of Assay Buffer. Add Pluronic F-127 (at a final concentration of 0.02%) to aid in dye dispersion. Also, add Probenecid (at a final concentration of 2.5 mM) to inhibit the activity of anion exchange proteins, which can extrude the dye from the cytoplasm.

3. Dye Loading a. On the day of the experiment, remove the culture medium from the cell plate. b. Add 100 µL of the Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. e. After the final wash, add 100 µL of Assay Buffer to each well.

4. Compound Preparation and Addition a. Prepare a 2X working solution of this compound and control compounds (Capsaicin, Ionomycin, Capsazepine) in Assay Buffer. A serial dilution is recommended to determine the EC50 value. b. Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

5. Data Acquisition a. Set the instrument to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. b. Record a baseline fluorescence reading for 10-20 seconds. c. Inject 100 µL of the 2X compound solution into the corresponding wells. d. Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for a total of 2-5 minutes.

6. Data Analysis a. The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) over the baseline fluorescence (F0), or as the change in fluorescence (F-F0) over the baseline (F0). b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for this compound. d. Compare the potency and efficacy of this compound to the positive control, Capsaicin.

Conclusion

This document provides a comprehensive guide for the use of this compound in in vitro calcium imaging assays. The provided protocols and background information are intended to enable researchers to effectively design and execute experiments to characterize the activity of this potent TRPV1 agonist. It is essential to empirically determine the optimal experimental conditions for the specific cell line and instrumentation used.

References

Application Notes & Protocols for JYL-273 in Whole-Cell Patch-Clamp Electrophysiology

Disclaimer: As of December 2025, "JYL-273" is not a recognized compound in publicly available scientific literature. The following application note is a hypothetical example created for instructional purposes. The data and protocols are based on established methodologies for studying voltage-gated sodium channel (NaV) blockers and should be adapted for any specific, proprietary compound. For this example, we will assume This compound is a potent and selective blocker of the human NaV1.7 channel , a well-known target in pain research.

Introduction to this compound

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation and propagation of action potentials in sensory neurons.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, making this channel a prime target for the development of new analgesics.[2][3]

This compound is a novel, selective antagonist of the NaV1.7 channel. Its primary mechanism of action is the state-dependent blockade of the channel pore, showing higher affinity for the inactivated state. This property makes it a promising candidate for modulating neuronal excitability in pathological pain states with minimal effects on normal physiological signaling. This document outlines the protocols for characterizing the inhibitory effects of this compound on NaV1.7 channels using whole-cell patch-clamp electrophysiology.

Quantitative Data Summary: this compound vs. Tetrodotoxin (TTX)